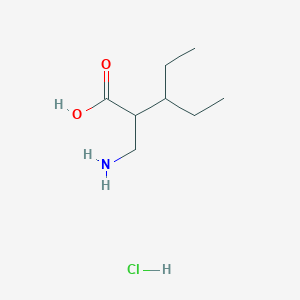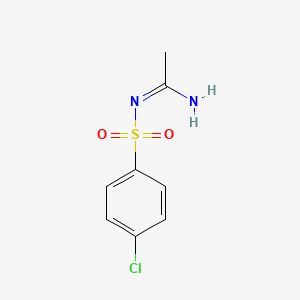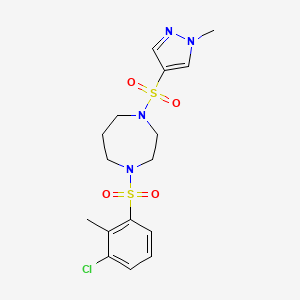
2-(Aminomethyl)-3-ethylpentanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(Aminomethyl)-3-ethylpentanoic acid; hydrochloride involves complex chemical reactions, with a focus on obtaining high purity and yields. For instance, the synthesis of specific amino acid derivatives and their transformation through metathesis reactions highlight the intricate methods employed in the chemical synthesis of such compounds (Kiss et al., 2018). These methodologies can be adapted to synthesize a wide range of structurally similar compounds, providing a foundation for the synthesis of 2-(Aminomethyl)-3-ethylpentanoic acid; hydrochloride.
Molecular Structure Analysis
The molecular structure of compounds akin to 2-(Aminomethyl)-3-ethylpentanoic acid; hydrochloride is crucial in determining their chemical reactivity and physical properties. Studies on the stereochemistry of peptides containing specific amino acids reveal how the incorporation of certain residues affects the overall structure and function of the molecules (Prasad & Balaram, 1984). These insights are invaluable for understanding the structural aspects of 2-(Aminomethyl)-3-ethylpentanoic acid; hydrochloride and its derivatives.
Chemical Reactions and Properties
Chemical properties of related compounds provide a glimpse into the reactivity and stability of 2-(Aminomethyl)-3-ethylpentanoic acid; hydrochloride. For instance, the reactions of certain furanones with nucleophiles demonstrate the potential chemical pathways and transformations that similar compounds can undergo (Kamneva et al., 2018). Understanding these chemical behaviors is essential for the application and manipulation of 2-(Aminomethyl)-3-ethylpentanoic acid; hydrochloride in various scientific domains.
Wissenschaftliche Forschungsanwendungen
Synthesis and Resolution of Amino Acids : This compound has been used in the synthesis and resolution of amino acids, particularly in the preparation of L-forms of specific amino acids like L-2-amino-5-(p-methoxyphenyl)pentanoic acid, which are constituents of AM-toxins. Techniques such as acylase resolution and acid treatments have been employed for the synthesis of these amino acids (Shimohigashi et al., 1976).
Hydroxyproline Synthesis : Research has been conducted on the systematic synthesis of hydroxyproline and 2-amino-4-dihydroxyvaleric acid from derivatives of 2-amino-4-pentenoic acid. This includes exploring various reactions such as halogenation and hydrolysis, followed by treatment with barium hydroxide to produce these compounds (Gaudry et al., 1956).
NMR Study of Coordination Compounds : Studies involving 1H NMR spectroscopy have explored the interactions of 2-aminooxypropanoic acid and its derivatives with palladium(II), providing insights into the chelation and coordination behaviors of these compounds (Warnke & Trojanowska, 1993).
Ring Opening and Oximation Reactions : Research on the reaction of hydroxylamine hydrochloride with specific carboxylates has led to the formation of compounds via tandem ring opening and oximation processes. This has implications for understanding the chemical reactivity and potential applications in synthesis (Saravanan et al., 2007).
Vitamin B12 Antimetabolite Production : There have been studies on the microbial production of vitamin B12 antimetabolites, involving derivatives of 2-amino acids. This research has implications for understanding microbial biochemistry and the synthesis of bioactive compounds (Perlman et al., 1977).
Wirkmechanismus
The exact mechanism of action depends on the specific application. In peptide synthesis, it acts as an amino acid derivative, contributing to peptide chain elongation. In pharmacology, it may interact with specific receptors or enzymes, affecting biological processes. Further studies are needed to elucidate its precise mechanisms .
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3-ethylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-3-6(4-2)7(5-9)8(10)11;/h6-7H,3-5,9H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUSUFRPHDCTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)







![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2497830.png)

![4-[2-[2-(Dimethylamino)ethoxy]phenyl]piperazine-1-sulfonyl fluoride](/img/structure/B2497834.png)
![8-{3-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2497835.png)

